molecular formula C18H11Cl2NO B12558262 1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 171365-89-2

1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B12558262
CAS No.: 171365-89-2
M. Wt: 328.2 g/mol
InChI Key: FEDZVCGWIIQFGU-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and purity. This could include the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one
  • 1-(2,5-Dichlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one
  • 1-(2,5-Dichlorophenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Uniqueness

1-(2,5-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl and quinoline rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

171365-89-2

Molecular Formula

C18H11Cl2NO

Molecular Weight

328.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H11Cl2NO/c19-13-6-7-16(20)15(11-13)18(22)8-5-12-9-10-21-17-4-2-1-3-14(12)17/h1-11H

InChI Key

FEDZVCGWIIQFGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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